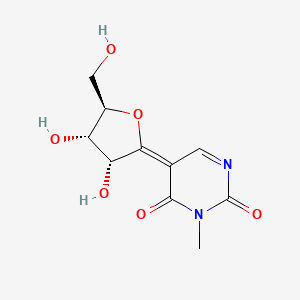![molecular formula C15H21BrN2O B12350917 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide CAS No. 2418521-61-4](/img/structure/B12350917.png)
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromadoline, also known as U-47931E, is an opioid analgesic that is selective for the μ-opioid receptor. It was developed by the Upjohn company in the 1970s. The compound has a potency that lies between that of codeine and morphine, being slightly stronger than pentazocine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromadoline involves the reaction of 4-bromobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for bromadoline are not well-documented in the public domain. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Bromadoline undergoes several types of chemical reactions, including:
Oxidation: Bromadoline can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Bromadoline can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce demethylated derivatives.
Aplicaciones Científicas De Investigación
Bromadoline has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Bromadoline is employed in research on pain management and the physiological effects of opioids.
Medicine: The compound is studied for its potential therapeutic uses in pain relief and anesthesia.
Industry: Bromadoline is used in the development of new analgesic drugs and in forensic toxicology to understand the effects of synthetic opioids
Mecanismo De Acción
Bromadoline exerts its effects by selectively binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. Upon binding, bromadoline activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cAMP levels, and decreased neurotransmitter release. This results in analgesic effects and pain relief .
Comparación Con Compuestos Similares
Bromadoline is related to several other synthetic opioids, including:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A structurally related compound with similar potency and effects.
Spiradoline: Another opioid developed by the Upjohn company with similar receptor selectivity.
Uniqueness
Bromadoline’s uniqueness lies in its specific binding affinity for the μ-opioid receptor and its potency, which is higher than that of some other synthetic opioids like pentazocine .
Propiedades
Número CAS |
2418521-61-4 |
|---|---|
Fórmula molecular |
C15H21BrN2O |
Peso molecular |
325.24 g/mol |
Nombre IUPAC |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 |
Clave InChI |
UFDJFJYMMIZKLG-ZIAGYGMSSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)



![[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-](/img/structure/B12350903.png)
![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)

![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)

